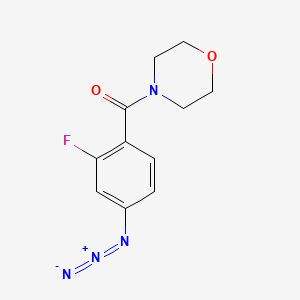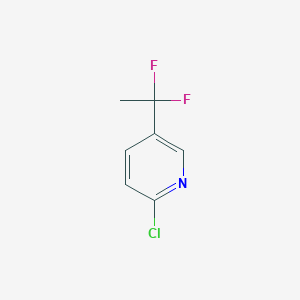
2-クロロ-5-(1,1-ジフルオロエチル)ピリジン
説明
2-Chloro-5-(1,1-difluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-(1,1-difluoroethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-(1,1-difluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1,1-difluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アセチルCoAカルボキシラーゼ阻害剤
この化合物は、アセチルCoAカルボキシラーゼ阻害剤としてのピペリジン誘導体の調製に使用されます。 これらの阻害剤は、アセチルCoAからマロニルCoAへの変換(脂肪酸合成における重要なステップ)を調節することにより脂肪酸代謝に役割を果たすため、代謝性疾患の治療に重要です .
作用機序
Target of Action
It is used in the preparation of piperidine derivatives as acetyl-coa carboxylase inhibitors , suggesting that it may interact with enzymes involved in lipid metabolism.
Biochemical Pathways
2-Chloro-5-(1,1-difluoroethyl)pyridine is involved in the synthesis of compounds that inhibit acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. Inhibition of this enzyme can disrupt lipid metabolism, which may have therapeutic implications for metabolic disorders.
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(1,1-difluoroethyl)pyridine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Chloro-5-(1,1-difluoroethyl)pyridine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(1,1-difluoroethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating metabolic pathways and improving metabolic health. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(1,1-difluoroethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting its overall impact on cellular processes.
Subcellular Localization
2-Chloro-5-(1,1-difluoroethyl)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDOKCSQCJWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284977 | |
| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353777-55-5 | |
| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353777-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(1,1-difluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



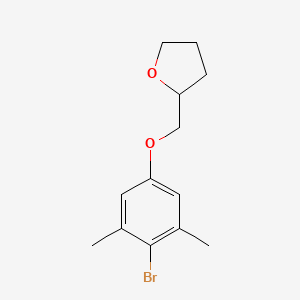

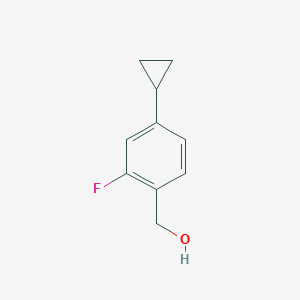

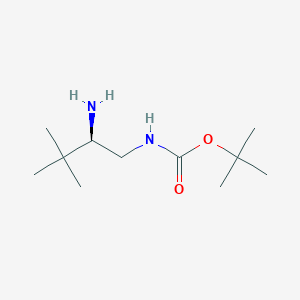
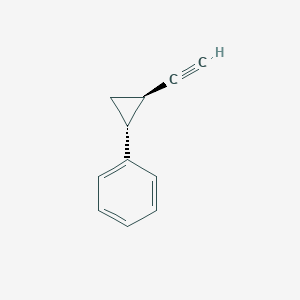
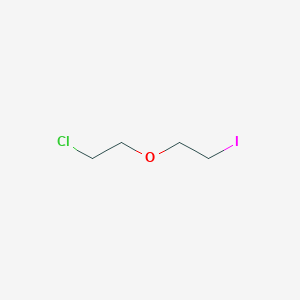
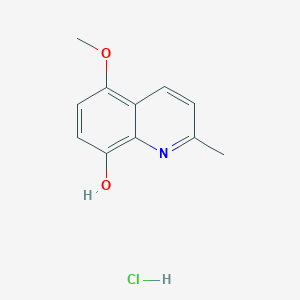
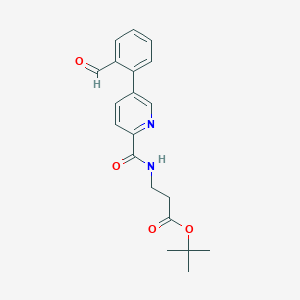
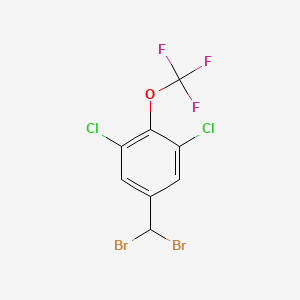
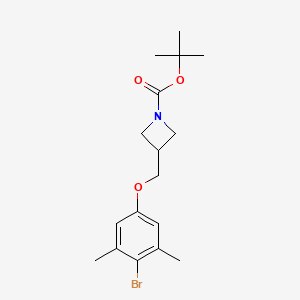
![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)
